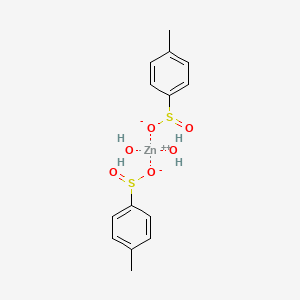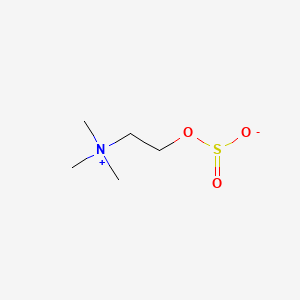
Lanthanum arsenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum arsenide is a crystalline solid compound with the molecular formula LaAs. It is known for its semiconductor properties and is used in various photo-optic applications . This compound is part of the larger family of lanthanide compounds, which are known for their unique electronic configurations and reactivity.
Preparation Methods
Lanthanum arsenide can be synthesized through various methods. One common synthetic route involves the direct combination of lanthanum and arsenic elements at high temperatures. The reaction typically takes place in a sealed environment to prevent contamination and ensure purity. Industrial production methods may involve the use of advanced techniques such as chemical vapor deposition (CVD) or molecular beam epitaxy (MBE) to produce high-quality this compound crystals .
Chemical Reactions Analysis
Lanthanum arsenide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can react with oxygen to form lanthanum oxide and arsenic trioxide. Reduction reactions may involve the use of reducing agents such as hydrogen gas to convert this compound back to its elemental forms. Substitution reactions can occur when this compound reacts with halogens or other reactive species, leading to the formation of various lanthanum halides and arsenic compounds .
Scientific Research Applications
Lanthanum arsenide has a wide range of scientific research applications. In chemistry, it is used as a semiconductor material in the development of electronic devices. In biology and medicine, this compound is being explored for its potential use in imaging and diagnostic tools due to its unique optical properties. In industry, this compound is used in the production of high-performance materials and components for various technological applications .
Mechanism of Action
The mechanism of action of lanthanum arsenide involves its interaction with light and other electromagnetic radiation. As a semiconductor, this compound can absorb and emit light at specific wavelengths, making it useful in photo-optic applications. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of this compound, which allows it to interact with photons and generate electron-hole pairs .
Comparison with Similar Compounds
Lanthanum arsenide can be compared with other similar compounds such as gallium arsenide, indium arsenide, and aluminum arsenide. These compounds share similar semiconductor properties but differ in their electronic configurations and reactivity. This compound is unique due to its specific electronic structure and the presence of lanthanum, which imparts distinct optical and electronic properties. Other similar compounds include lanthanum phosphide and lanthanum antimonide, which also exhibit unique properties due to the presence of different anions .
Properties
CAS No. |
12255-04-8 |
|---|---|
Molecular Formula |
AsLa |
Molecular Weight |
213.8271 g/mol |
IUPAC Name |
arsanylidynelanthanum |
InChI |
InChI=1S/As.La |
InChI Key |
RUEOHXYHAQIUNM-UHFFFAOYSA-N |
Canonical SMILES |
[As]#[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-methanone](/img/structure/B13744928.png)
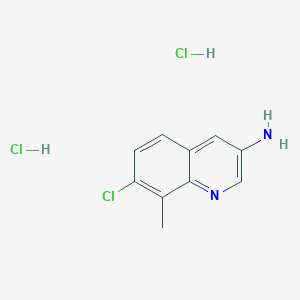
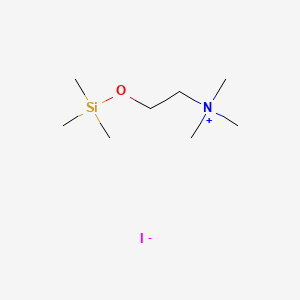
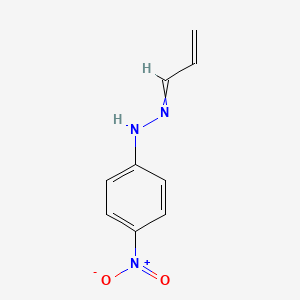
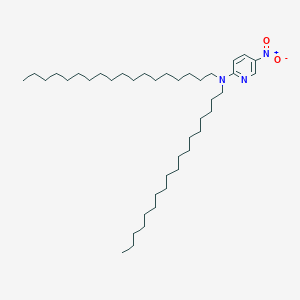
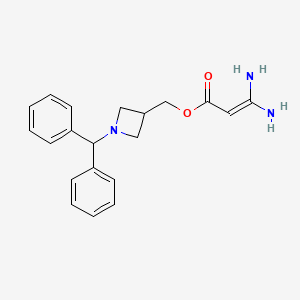
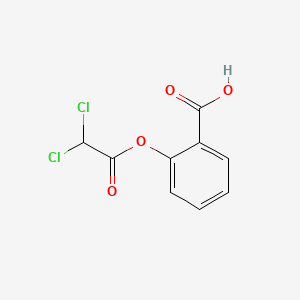
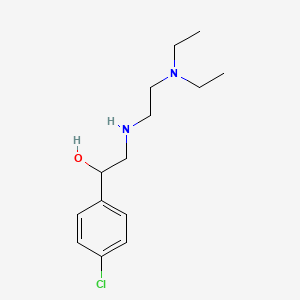
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
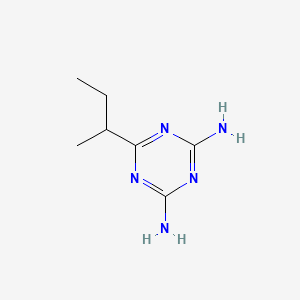
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
